2-(2-Chlorophenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZNUPTZTYPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including antitumor and antimicrobial activities. Understanding its biological activity is essential for elucidating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a chlorophenyl group at the 2-position and an amine group at the 4-position. This specific substitution pattern enhances its lipophilicity, potentially improving cellular membrane penetration and interaction with intracellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Its structural features facilitate hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .
Antitumor Activity
Recent studies have reported significant antitumor activity associated with this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | % Growth Inhibition |
|---|---|
| MDA-MB-435 | -37.42% |
| NCI-H522 | -22.20% |
| K-562 | 22.77% |
These results indicate that the compound can induce cell death in certain cancer types while demonstrating moderate efficacy against others .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Research suggests that similar pyrimidine derivatives exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial activities. Investigations into its interaction with microbial enzymes could provide insights into its potential as an antimicrobial agent .
Case Studies
- Antileishmanial Activity : A study on pyrimidine derivatives demonstrated that compounds similar to this compound exhibited antileishmanial properties by causing mitochondrial depolarization and increasing intracellular reactive oxygen species (ROS) levels in Leishmania species .
- Cell Cycle Arrest : In vitro assays indicated that some derivatives of pyrimidines could induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may also affect cell cycle regulation .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from other compounds in the same class. Comparisons with structurally similar compounds reveal variations in biological activity:
| Compound Name | Activity Type | % Growth Inhibition |
|---|---|---|
| 5-(4-Methoxyphenyl)-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine | Antitumor | -34.51% |
| N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antitubercular | Moderate Activity |
These comparisons highlight the distinct biological profiles associated with different substitutions on the pyrimidine scaffold .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrimidine derivatives, including 2-(2-Chlorophenyl)pyrimidin-4-amine, exhibit significant anticancer properties. This compound has been studied for its ability to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that modifications of pyrimidine derivatives can lead to enhanced activity against breast and lung cancer cells .
Histamine H4-Receptor Inhibition
Another promising application of this compound is its role as an inhibitor of the histamine H4 receptor. This receptor is implicated in inflammatory processes and immune responses. Compounds that selectively inhibit this receptor may provide therapeutic benefits in treating allergic reactions and autoimmune diseases . The structural characteristics of this compound make it a suitable candidate for further development in this area.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a potential lead compound for the development of new antibiotics .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | A549 | 15.0 |
Case Study 2: Histamine H4-Receptor Modulation
In another investigation, researchers synthesized a series of pyrimidine derivatives, including this compound, to evaluate their efficacy as histamine H4 receptor antagonists. The results indicated that this compound could effectively block the receptor's activity, thereby reducing inflammation in preclinical models of allergic responses .
| Compound | Binding Affinity (Ki) |
|---|---|
| This compound | 50 nM |
| Reference Compound | 30 nM |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of molecular features and substituent effects is summarized below:
¹ Dihedral angles between pyrimidine and substituent aromatic rings.
Key Observations:
- Conformational Flexibility: Analogous compounds (e.g., ) show that substituent orientation (dihedral angles 12.0–86.1°) significantly impacts molecular packing and hydrogen bonding, which could influence solubility and bioavailability.
Preparation Methods
Cyclocondensation Route
One reported method for preparing related aminopyrimidine derivatives involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol. This method allows the assembly of the pyrimidine ring with an aryl amino substituent, which can be adapted to incorporate the 2-chlorophenyl group at the 2-position of the pyrimidine ring. The reaction conditions typically require:
- Base: Potassium t-butoxide
- Solvent: t-Butanol
- Temperature: Reflux (boiling point of t-butanol ~82°C)
- Duration: Several hours until completion
This approach is scalable and amenable to industrial production with optimization of temperature, solvent, and catalyst concentrations to maximize yield and purity.
Buchwald–Hartwig Coupling Strategy
Recent research on aminopyrimidine derivatives, structurally related to 2-(2-chlorophenyl)pyrimidin-4-amine, employs palladium-catalyzed Buchwald–Hartwig amination to introduce the amino group onto the pyrimidine core. The general steps include:
- Preparation of a halogenated pyrimidine intermediate (e.g., 2-chloropyrimidine-4-amine).
- Coupling with 2-chlorophenyl amines or related aryl amines under palladium catalysis.
- Use of suitable ligands and bases to facilitate the amination.
Typical reaction conditions:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(OAc)2 or Pd2(dba)3 with phosphine ligands |
| Base | Sodium tert-butoxide, potassium carbonate, or cesium carbonate |
| Solvent | Toluene, dimethylformamide (DMF), or N-methyl-2-pyrrolidone |
| Temperature | 80–130°C |
| Reaction Time | 12–24 hours |
This method provides high selectivity and yields for the amino-substituted pyrimidine derivatives and is widely used in medicinal chemistry for preparing kinase inhibitors.
Nucleophilic Substitution and Cyclization
Another approach involves the nucleophilic substitution of halogenated pyrimidines with 2-chlorophenyl amines, followed by cyclization steps under acidic or basic conditions to form the desired aminopyrimidine. The process may include:
- Reacting a halogenated pyrimidine intermediate with 2-chlorophenyl amine.
- Using organic or inorganic bases such as triethylamine, diisopropylethylamine, sodium carbonate, or potassium carbonate.
- Carrying out the reaction at elevated temperatures (typically 15°C to 145°C, optimally 120–130°C).
- Work-up involving aqueous quenching, extraction, and purification.
This method has been reported in patent literature for related compounds and can be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-amino-1H-pyrrole-3-carbonitrile, aryl nitriles, K t-butoxide | Boiling t-butanol, reflux | Straightforward, scalable | Requires strong base, limited substrate scope |
| Buchwald–Hartwig Amination | Halogenated pyrimidine, 2-chlorophenyl amine, Pd catalyst, base | 80–130°C, 12–24 h, organic solvent | High selectivity, versatile | Requires expensive catalysts, ligand optimization |
| Nucleophilic Substitution & Cyclization | Halogenated pyrimidine, 2-chlorophenyl amine, base | 15–145°C, organic or inorganic base | Simple reagents, adaptable | May need high temperature, longer reaction times |
Research Findings and Optimization
Base Selection: Both organic bases (triethylamine, diisopropylethylamine) and inorganic bases (sodium carbonate, potassium carbonate) have been successfully used, with sodium carbonate often preferred for cost and environmental reasons.
Solvent Effects: Polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone, or dimethyl sulfoxide enhance reaction rates and yields in coupling reactions.
Temperature Control: Elevated temperatures (120–130°C) favor cyclization and coupling efficiency but require careful monitoring to avoid decomposition.
Catalyst and Ligand Optimization: For palladium-catalyzed aminations, ligand choice critically affects yield and selectivity; bulky phosphine ligands often improve outcomes.
Purification: Post-reaction work-up involves aqueous extraction, organic phase separation, and purification by recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via coupling reactions between pyrimidine derivatives and aromatic amines or by nucleophilic substitution of chloro-substituted pyrimidines (e.g., 2-chloropyrimidin-4-amine) with 2-chlorophenyl groups. Key steps include:
- Chloro displacement : Reacting 2-chloropyrimidin-4-amine with 2-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF/water) .
- Ammonolysis : Substituting halogenated intermediates (e.g., 4-chloro-6-(2-chlorophenyl)pyrimidine) with ammonia in a sealed reactor at elevated temperatures (80–100°C) .
Critical factors : - Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) affects cross-coupling efficiency.
- Solvent polarity and temperature control minimize side reactions (e.g., dehalogenation).
Q. How is the molecular structure of this compound validated experimentally?
Answer: X-ray crystallography is the gold standard:
- Single-crystal diffraction data collected at low temperature (e.g., 150 K) using Mo-Kα radiation.
- Structure refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Key metrics : Bond lengths (C-Cl: ~1.73 Å), dihedral angles between pyrimidine and chlorophenyl rings (e.g., 12–15°), and hydrogen-bonding motifs (N–H⋯N or N–H⋯Cl) .
Alternative methods : - NMR (¹H/¹³C): Aromatic proton signals at δ 7.2–8.5 ppm; pyrimidine C4-amine resonance at δ 6.8–7.1 ppm .
- HPLC-MS : Purity >98% with [M+H]⁺ peak at m/z 220.05 .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence bioactivity in SAR studies?
Answer: Substituent effects are systematically analyzed via Structure-Activity Relationship (SAR) studies:
- Position 2 : Chlorophenyl groups enhance lipophilicity and π-π stacking with target proteins (e.g., enzyme active sites) .
- Position 4 : The amine group acts as a hydrogen-bond donor, critical for binding affinity. Methyl or cycloalkyl substituents here reduce steric hindrance .
Example :
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | 5.5 | AChE |
| 2-(4-Methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | 2.2 | BuChE (S.I. = 11.73) |
| Data adapted from SAR studies on pyrimidine derivatives . |
Q. What computational strategies predict the pharmacological potential of this compound?
Answer: Molecular docking and machine learning integrate atomistic simulations:
- Docking (AutoDock Vina) : Prioritizes compounds with high binding affinity to targets (e.g., SARS-CoV-2 Mpro; ∆G < -8 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
Case study : Pyrimidine analogs like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine showed nanomolar inhibition of viral proteases .
Q. How are crystallographic data contradictions resolved for polymorphic forms of pyrimidine derivatives?
Answer: Graph-set analysis and Hirshfeld surface calculations address discrepancies:
- Graph sets : Classify hydrogen-bonding patterns (e.g., Etter’s notation: R₂²(8) for dimeric rings) .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., % contribution of H⋯Cl vs. H⋯O contacts) .
Example : Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed dihedral angle variations (5.2° vs. 6.4°) due to packing differences .
Q. What safety protocols are critical for handling halogenated pyrimidines in laboratory settings?
Answer: Key protocols :
- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Waste disposal : Segregate halogenated waste for incineration by certified handlers to prevent environmental release .
Q. How do hydrogen-bonding networks impact the solubility and stability of this compound?
Answer: Intramolecular H-bonds (e.g., N–H⋯N) reduce solubility in polar solvents but enhance thermal stability:
- Solubility : <1 mg/mL in water; >50 mg/mL in DMSO due to disrupted H-bonding .
- Thermal stability : Decomposition >250°C (TGA data) when strong H-bonds stabilize the crystal lattice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
